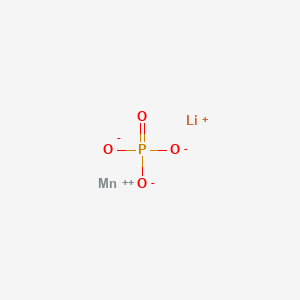

Lithium manganese(II) phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium manganese(II) phosphate, with the chemical formula LiMnPO₄, is an inorganic compound that has garnered significant attention in recent years. It is a member of the olivine family of lithium-ion battery cathode materials, known for its high thermal stability, safety, and relatively high energy density.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lithium manganese(II) phosphate can be synthesized through various methods, including the solid-phase method, sol-gel method, hydrothermal method, and co-precipitation method .

Solid-Phase Method: This involves mixing lithium source, manganese source, and phosphate source in stoichiometric ratios, followed by high-temperature sintering.

Sol-Gel Method: This method involves the formation of a gel from a solution containing lithium, manganese, and phosphate precursors.

Hydrothermal Method: In this method, the reactants are dissolved in water and heated in an autoclave at high pressures and temperatures, leading to the formation of this compound crystals.

Co-Precipitation Method: This involves the simultaneous precipitation of lithium, manganese, and phosphate ions from a solution, followed by filtration, drying, and calcination.

Industrial Production Methods

Industrial production of this compound typically employs the solid-phase method due to its simplicity and scalability. The process involves ball milling of the raw materials, followed by high-temperature sintering in a controlled atmosphere to ensure phase purity and optimal electrochemical properties .

Análisis De Reacciones Químicas

Types of Reactions

Lithium manganese(II) phosphate undergoes various chemical reactions, including oxidation-reduction (redox) reactions, ion exchange reactions, and phase transitions .

Oxidation-Reduction Reactions: The compound can undergo redox reactions where manganese ions change their oxidation state.

Ion Exchange Reactions: Lithium ions in the compound can be exchanged with other cations, which is a crucial mechanism in battery operation.

Phase Transitions: The compound can undergo phase transitions under different temperature and pressure conditions, affecting its electrochemical properties.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include lithium carbonate, manganese acetate, phosphoric acid, and various reducing agents like glucose for carbon coating . Reaction conditions typically involve high temperatures (600°C to 700°C) and controlled atmospheres to prevent oxidation .

Major Products Formed

The major products formed from the reactions of this compound include lithium ions, manganese ions, and phosphate ions. In battery applications, the primary products are the charged and discharged states of the compound, which involve the intercalation and deintercalation of lithium ions .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of lithium manganese(II) phosphate in lithium-ion batteries involves the intercalation and deintercalation of lithium ions within its olivine structure . During charging, lithium ions are extracted from the cathode and migrate to the anode. During discharging, these ions return to the cathode, releasing energy in the process . The manganese ions undergo redox reactions, changing their oxidation state to facilitate the movement of lithium ions .

Comparación Con Compuestos Similares

Lithium manganese(II) phosphate is often compared with other olivine-type cathode materials such as lithium iron phosphate (LiFePO₄) and lithium cobalt phosphate (LiCoPO₄) .

Lithium Iron Phosphate (LiFePO₄): LiFePO₄ is known for its excellent thermal stability and safety but has a lower energy density compared to LiMnPO₄.

Lithium Cobalt Phosphate (LiCoPO₄): LiCoPO₄ offers higher energy density but is more expensive and less stable than LiMnPO₄.

Uniqueness of LiMnPO₄: This compound strikes a balance between energy density, cost, and safety, making it a promising candidate for various applications.

Similar Compounds

- Lithium iron phosphate (LiFePO₄)

- Lithium cobalt phosphate (LiCoPO₄)

- Lithium nickel phosphate (LiNiPO₄)

This compound stands out due to its higher operating voltage and energy density compared to LiFePO₄, while being safer and more cost-effective than LiCoPO₄ .

Propiedades

Número CAS |

13826-59-0 |

|---|---|

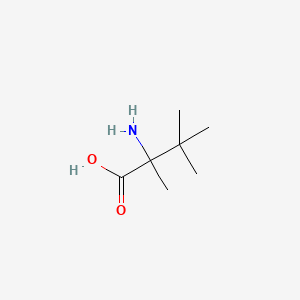

Fórmula molecular |

LiMnO4P |

Peso molecular |

156.9 g/mol |

Nombre IUPAC |

lithium;manganese(2+);phosphate |

InChI |

InChI=1S/Li.Mn.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+1;+2;/p-3 |

Clave InChI |

ILXAVRFGLBYNEJ-UHFFFAOYSA-K |

SMILES canónico |

[Li+].[O-]P(=O)([O-])[O-].[Mn+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)

![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)

![N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt](/img/structure/B15293694.png)